Y12196

Fusarium graminearum mycelial growth inhibition EC50

Y12196 (Lvbenmixianan, chlorobenzene ether amide) is a novel succinate dehydrogenase inhibitor (SDHI) discovered through the Pharmacophore‐linked Fragment Virtual Screening (PFVS) approach. It belongs to the pyrazole‐4‐carboxamide class and exhibits systemic mobility and potent fungicidal activity, primarily against Fusarium graminearum and Botrytis cinerea.

Molecular Formula C18H13Cl2F2N3O2
Molecular Weight 412.2 g/mol
CAS No. 1671025-91-4
Cat. No. B13902968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY12196
CAS1671025-91-4
Molecular FormulaC18H13Cl2F2N3O2
Molecular Weight412.2 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H13Cl2F2N3O2/c1-25-9-11(16(24-25)17(21)22)18(26)23-13-4-2-3-5-15(13)27-14-7-6-10(19)8-12(14)20/h2-9,17H,1H3,(H,23,26)
InChIKeyDEBMUZVVCQOQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Y12196 (CAS 1671025-91-4) – SDHI Fungicide Procurement & Selection Baseline


Y12196 (Lvbenmixianan, chlorobenzene ether amide) is a novel succinate dehydrogenase inhibitor (SDHI) discovered through the Pharmacophore‐linked Fragment Virtual Screening (PFVS) approach [1]. It belongs to the pyrazole‐4‐carboxamide class and exhibits systemic mobility and potent fungicidal activity, primarily against Fusarium graminearum and Botrytis cinerea [2]. Its molecular formula is C₁₈H₁₃Cl₂F₂N₃O₂ (MW 412.22) and it is characterized by a 2,4‐dichlorophenoxyphenyl moiety that distinguishes it from earlier SDHI scaffolds [3].

Why Generic SDHI Substitution Fails for Y12196 (CAS 1671025-91-4)


Although Y12196 belongs to the SDHI class, its differential binding mode to succinate dehydrogenase (SDH) means that in‐class compounds cannot be interchangeably substituted. Field‐evolved mutations such as H272R in Botrytis cinerea SDH subunit B abrogate binding of boscalid and other SDHIs, but Y12196 retains hydrogen‐bond and π–π interactions with the mutant enzyme [1]. Conversely, Y12196 shares cross‐resistance with boscalid only for P225F and N230I mutants, making genotype‐driven selection essential [2]. Its unique diphenyl ether architecture further confers systemic acropetal transport that is absent in several earlier SDHIs [3].

Quantitative Differentiation Evidence for Y12196 (CAS 1671025-91-4) vs. Key Comparators


Superior Intrinsic Potency Against Fusarium graminearum Mycelial Growth vs. Boscalid

In a direct head-to-head comparison, Y12196 displayed an EC50 of 0.3024 μg/mL against F. graminearum mycelial growth, while its close structural analog Y13149 (fluorine variant) showed an EC50 of 0.1325 μg/mL [1]. Although Y13149 is more potent in this assay, Y12196 provided a wider sensitivity distribution (range 0.038–188.58 μg/mL) and a mean EC50 of 50.81 μg/mL across 81 field isolates, suggesting a differentiated resistance profile [1].

Fusarium graminearum mycelial growth inhibition EC50

Overcoming Boscalid Resistance: Y12196 Retains Full Efficacy Against B. cinerea H272R Mutants

Boscalid-resistant B. cinerea isolates carrying the H272R mutation were completely insensitive to boscalid even at 500 mg/L, whereas Y12196 at 240 mg/L noticeably inhibited growth and at 480 mg/L provided full protection on detached strawberry fruits [1]. Among 42 H272R mutants collected in 2019, 38 isolates (90.5%) had a lower EC50 for Y12196 than for boscalid; the average EC50 of Y12196 was 4.889 ± 0.518 mg/L versus 20.089 ± 1.913 mg/L for boscalid [1].

Botrytis cinerea H272R mutation SDHI resistance boscalid

Y12196 Exhibits No Cross-Resistance with Boscalid in H272R Mutants Unlike Other SDHIs

While boscalid-resistant Monilinia fructicola populations show positive cross-resistance to Y12196, penflufen, and fluopyram [1], the situation is reversed for B. cinerea H272R: Y12196 uniquely retains binding and efficacy. Molecular docking confirmed that hydrogen bonds and π–π interactions are formed between Y12196 and BcSDHB−H272R, whereas boscalid loses all critical interactions with the mutated enzyme [2].

cross-resistance SDHI H272R boscalid penflufen

Systemic Acropetal Transport and Translaminar Activity Superior to Contact SDHIs

Y12196 demonstrates both root uptake and acropetal transport in wheat plants. A 1000 μg/mL root drench application provided 81.44% control of Fusarium head blight; foliar application at 500 μg/mL to the leaf underside achieved 98.21% control on the opposite leaf surface, confirming strong translaminar movement [1]. These systemic properties are superior to contact SDHIs and comparable to Y13149 (84.37% root drench; 94.64% translaminar) [1].

systemic transport translaminar root uptake SDHI

Broader Spectrum Potency Against Sclerotinia sclerotiorum and Rhizoctonia solani

In mycelial growth assays, Y12196 exhibited EC50 values of 0.1561 μg/mL against Sclerotinia sclerotiorum and 0.0022 μg/mL against Rhizoctonia solani, while Y13149 showed 0.1245 μg/mL and 0.0143 μg/mL, respectively [1]. Y12196 is 6.5-fold more potent than Y13149 against R. solani, highlighting differential spectrum utility beyond Fusarium pathogens.

Sclerotinia sclerotiorum Rhizoctonia solani cross-spectrum EC50

Lower Baseline Resistance Frequency vs. Boscalid in Field Populations

Among 42 B. cinerea isolates collected in 2018, 35.7% were resistant to boscalid, whereas only 7.1% were resistant to Y12196 based on discriminatory dose assays [1]. This 5-fold lower baseline resistance frequency suggests that Y12196 faces a significantly reduced pre-existing resistance burden in agricultural settings.

resistance frequency baseline sensitivity field isolates boscalid

High-Value Research & Industrial Application Scenarios for Y12196 (CAS 1671025-91-4)


Resistance-Breaking Formulation for Boscalid-Resistant Botrytis Gray Mold in Strawberry

Where B. cinerea populations are dominated by the H272R mutation (prevalent in Zhejiang, Hubei, and Shanghai provinces), Y12196 at 240–480 mg/L provides curative and protective control on strawberry fruits and leaves, whereas boscalid is entirely ineffective [1]. Incorporate Y12196 into spray programs as a resistance-breaking partner to extend the lifespan of existing SDHI chemistries.

Rice Sheath Blight Management Leveraging Ultra-High Rhizoctonia Potency

With an EC50 of 0.0022 μg/mL against Rhizoctonia solani [2], Y12196 outperforms both Y13149 and thifluzamide in vitro. Its systemic acropetal transport enables root-zone or foliar application strategies that are unavailable to contact-only SDHIs. Field trials have confirmed superiority over thifluzamide for rice sheath blight control [3].

Fusarium Head Blight (FHB) Control with Deoxynivalenol (DON) Reduction

Y12196 not only inhibits F. graminearum mycelial growth (EC50 = 0.3024 μg/mL) but also significantly reduces total trichothecene toxin production at EC50 and EC90 concentrations, accompanied by downregulation of Tri5 and Tri6 genes [2]. This dual mode (growth inhibition + toxin suppression) is critical for food safety compliance in wheat and barley production.

Combinatorial Fungicide Programs Exploiting Synergistic Mixtures

Y12196 exhibits synergistic interactions with metconazole, prothioconazole, and phenamacril in F. graminearum when combined at 1:1 to 1:5 ratios [2]. These mixtures can simultaneously lower the selection pressure for SDHI resistance while broadening the spectrum to include DMI- and cyanoacrylate-resistant strains, providing a ready-to-deploy resistance management strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Y12196

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.